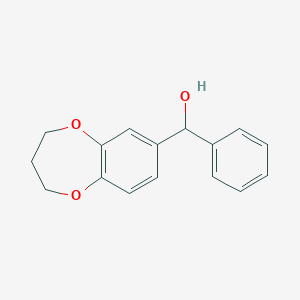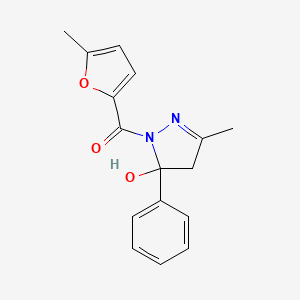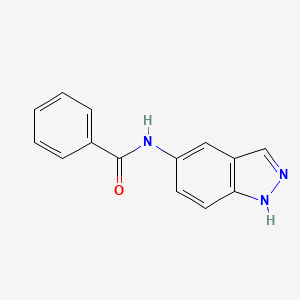![molecular formula C22H35N3O3 B5152162 1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152162.png)
1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have antiviral properties and may be useful in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and training to handle it safely.
Orientations Futures
There are several future directions for research on 1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of focus is the development of new drugs that utilize this compound's anti-inflammatory, anti-cancer, and antiviral properties. Another area of focus is the study of this compound's mechanism of action and its potential applications in the treatment of various diseases.
In conclusion, 1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound with significant potential for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction between 1,3-dicyclohexylurea and pentyl isocyanide in the presence of a suitable catalyst. This reaction produces the desired compound in high yield and purity.
Applications De Recherche Scientifique
1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1,3-dicyclohexyl-6-hydroxy-5-(pentyliminomethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3/c1-2-3-10-15-23-16-19-20(26)24(17-11-6-4-7-12-17)22(28)25(21(19)27)18-13-8-5-9-14-18/h16-18,26H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTRIXXASILJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=CC1=C(N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dicyclohexyl-5-[(pentylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152081.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152082.png)
![5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5152086.png)
![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5152090.png)
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5152099.png)
![allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5152113.png)

![N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B5152141.png)
![7,7-dimethyl-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5152147.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-(phenoxymethyl)-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5152148.png)
![methyl 3-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5152170.png)
![N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5152171.png)
